molecular formula C31H32N6O2S3 B11523556 N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11523556
M. Wt: 616.8 g/mol
InChI Key: ALNGSNCAWYYPGZ-UHFFFAOYSA-N
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Description

N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a triazole ring, and multiple functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, followed by their coupling through sulfanyl linkages.

  • Benzothiazole Intermediate Synthesis

      Starting Materials: 2-aminothiophenol and a suitable aldehyde.

      Reaction Conditions: Reflux in ethanol with an acid catalyst to form the benzothiazole ring.

  • Triazole Intermediate Synthesis

      Starting Materials: 4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole.

      Reaction Conditions: Cyclization reaction using hydrazine and an appropriate aldehyde.

  • Coupling Reaction

      Starting Materials: Benzothiazole and triazole intermediates.

      Reaction Conditions: Thiol-ene reaction under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in metabolic pathways.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals targeting specific diseases.

Medicine

    Antimicrobial Activity: Investigated for its potential to inhibit the growth of bacteria and fungi.

    Cancer Research: Studied for its ability to interfere with cancer cell proliferation and survival.

Industry

    Polymer Additives: Used as an additive in polymers to enhance their thermal and mechanical properties.

    Dye Manufacturing: Employed in the synthesis of dyes due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl and amide groups facilitate binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[4-methyl-5-(phenylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[4-methyl-5-(benzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The unique combination of benzothiazole and triazole rings, along with the specific functional groups, distinguishes this compound from its analogs. Its structural features confer distinct chemical reactivity and biological activity, making it a valuable molecule for diverse applications.

Properties

Molecular Formula

C31H32N6O2S3

Molecular Weight

616.8 g/mol

IUPAC Name

N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[[4-methyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C31H32N6O2S3/c1-37-27(16-21-10-7-9-20-8-5-6-13-24(20)21)35-36-30(37)40-18-28(38)33-23-14-15-25-26(17-23)42-31(34-25)41-19-29(39)32-22-11-3-2-4-12-22/h5-10,13-15,17,22H,2-4,11-12,16,18-19H2,1H3,(H,32,39)(H,33,38)

InChI Key

ALNGSNCAWYYPGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4CCCCC4)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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